(2-Chloroethyl)cyclopentane

Description

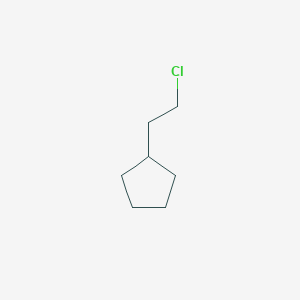

Structure

3D Structure

Properties

IUPAC Name |

2-chloroethylcyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl/c8-6-5-7-3-1-2-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXYEQHHLIYKAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603309 | |

| Record name | (2-Chloroethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84226-36-8 | |

| Record name | (2-Chloroethyl)cyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Chloroethyl)cyclopentane: Synthesis, Properties, and Applications in Modern Organic Chemistry

Abstract

(2-Chloroethyl)cyclopentane is a versatile haloalkane building block that serves as a valuable intermediate in organic synthesis. Its unique structure, combining a reactive primary alkyl chloride with a lipophilic cyclopentyl moiety, makes it a strategic component for constructing more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. This guide provides an in-depth analysis of its nomenclature and structure, key physicochemical properties, a validated synthesis protocol with mechanistic considerations, and a discussion of its reactivity and applications. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

IUPAC Nomenclature and Molecular Structure

The formal IUPAC name for the compound is This compound .[1][2][3] The nomenclature is straightforward: the parent structure is the cyclopentane ring, which is substituted with a two-carbon ethyl group. The chlorine atom is located on the second carbon of this ethyl chain, numbered starting from the point of attachment to the ring. While a locant for the ring attachment is technically "1-(2-Chloroethyl)cyclopentane," the "1-" is omitted as there are no other substituents requiring disambiguation.

Chemical Structure:

Figure 1: 2D chemical structure of this compound.

The molecule consists of a five-membered saturated carbocyclic ring (cyclopentane) attached to an ethyl chloride chain. This primary alkyl chloride is the key reactive site of the molecule.

Physicochemical and Computed Properties

A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use in experimental design. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₃Cl | PubChem[1], Chemspace[2] |

| Molecular Weight | 132.63 g/mol | PubChem[1], ChemScene[4] |

| CAS Number | 84226-36-8 | AChemBlock[3], Chemspace[2] |

| SMILES | ClCCC1CCCC1 | AChemBlock[3], ChemScene[4] |

| InChIKey | JQXYEQHHLIYKAT-UHFFFAOYSA-N | PubChem[1], Sigma-Aldrich |

| XLogP3 (Lipophilicity) | 3.4 | PubChem[1] |

| Rotatable Bonds | 2 | ChemScene[4] |

| Purity (Typical) | ≥97% | AChemBlock[3], Sigma-Aldrich |

Table 1: Key physicochemical and computed properties of this compound.

Synthesis and Mechanistic Considerations

This compound is not commonly found in nature and must be prepared synthetically. A reliable and widely used method is the chlorination of 2-cyclopentylethanol using a chlorinating agent such as thionyl chloride (SOCl₂).

Rationale for Synthetic Route

The conversion of a primary alcohol to a primary alkyl chloride is a fundamental transformation in organic synthesis. While reagents like concentrated HCl can be used, thionyl chloride is often preferred for several reasons:

-

High Efficacy: It readily converts primary alcohols to chlorides.

-

Clean Reaction: The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. This facilitates their removal from the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle and simplifying the purification process.

-

Mechanism: The reaction typically proceeds via an Sₙ2-like mechanism when a base like pyridine is used, which ensures a clean conversion with minimal rearrangement.

Experimental Protocol: Synthesis from 2-Cyclopentylethanol

This protocol describes a self-validating system where the final product's identity and purity would be confirmed by standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, GC-MS).

Step 1: Reaction Setup

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), add 2-cyclopentylethanol (1.0 eq) and anhydrous pyridine (2.0 eq) in an anhydrous solvent like diethyl ether or dichloromethane.

-

Cool the flask to 0 °C in an ice bath.

Step 2: Addition of Thionyl Chloride

-

Slowly add thionyl chloride (1.2 eq), dissolved in the same anhydrous solvent, to the stirred solution via the dropping funnel over 30-45 minutes. Maintain the temperature at 0 °C to control the exothermic reaction.

Step 3: Reaction Progression

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

Step 4: Work-up and Extraction

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with cold dilute HCl (to remove pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification and Characterization

-

The crude product is purified by vacuum distillation to yield this compound as a clear liquid.

-

Confirm the structure and purity of the final product using NMR spectroscopy and GC-MS analysis.

Synthesis Workflow Diagram

The following diagram illustrates the key stages of the synthesis process.

Caption: Workflow for the synthesis of this compound.

Reactivity and Applications in Drug Development

As a primary alkyl halide, this compound is an excellent substrate for a variety of nucleophilic substitution and organometallic reactions.[5][6] Its reactivity makes it a key building block for introducing the cyclopentylethyl moiety into larger molecules.

Nucleophilic Substitution Reactions (Sₙ2)

The carbon atom bonded to the chlorine is electrophilic and susceptible to attack by nucleophiles.[7] This Sₙ2 reactivity is highly reliable for primary halides and is fundamental to its utility.[5]

-

Ether Synthesis (Williamson Synthesis): Reaction with an alkoxide or phenoxide yields ethers.

-

Amine Synthesis: Reaction with ammonia or amines produces corresponding primary, secondary, or tertiary amines.

-

Thioether Synthesis: Reaction with thiolates provides thioethers.

-

Cyanide Addition: Reaction with sodium or potassium cyanide is a powerful method for carbon chain extension, yielding a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Formation of Grignard Reagents

This compound reacts with magnesium metal in dry ether to form the corresponding Grignard reagent, cyclopentylethylmagnesium chloride.[7] This organometallic compound is a potent nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

Relevance in Medicinal Chemistry

The introduction of alkyl and cycloalkyl groups is a common strategy in drug design to modulate a compound's pharmacokinetic profile.[8]

-

Increased Lipophilicity: The cyclopentyl group significantly increases the lipophilicity (as indicated by a calculated XLogP3 of 3.4) of a molecule.[1] This can enhance membrane permeability and improve oral absorption of a drug candidate.[8]

-

Metabolic Stability: The saturated carbocyclic ring is generally more resistant to metabolic degradation compared to linear alkyl chains or aromatic rings, potentially increasing the drug's half-life.

-

Receptor Binding: The specific size and shape of the cyclopentylethyl group can create favorable van der Waals interactions within a target protein's binding pocket, thereby improving potency and selectivity.

While often viewed as reactive intermediates, stable alkyl halides are present in several approved drugs, demonstrating that these motifs can be compatible with physiological conditions when incorporated into a larger molecular framework.[8]

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate care in a laboratory setting.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]

-

Hazards: As with many alkyl halides, it may be an irritant. Avoid inhalation, ingestion, and contact with skin and eyes. Consult the Safety Data Sheet (SDS) from the supplier for comprehensive safety information.

Conclusion

This compound is a strategically important synthetic building block. Its well-defined structure, predictable reactivity as a primary alkyl halide, and the useful physicochemical properties imparted by the cyclopentylethyl group make it a valuable tool for chemists. From fundamental organic synthesis to the complex challenges of drug discovery, this reagent provides a reliable means of introducing a lipophilic and metabolically robust moiety, empowering the design and construction of novel and functional molecules.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 20187828, this compound. Available at: [Link]

-

Chemspace (n.d.). This compound. Available at: [Link]

-

Maqsad (n.d.). Alkyl Halides | Structure, Reactivity & Preparation. Available at: [Link]

-

International Journal of Research Publication and Reviews (2023). Recent Advances in the Chemistry of Alkyl halides, Synthesis, Reaction. Available at: [Link]

-

St. Denis, J. D., & Lectka, T. (2016). Chiral Alkyl Halides: Underexplored Motifs in Medicine. Molecules, 21(11), 1509. Available at: [Link]

-

Michigan State University Department of Chemistry (n.d.). Alkyl Halide Reactivity. Available at: [Link]

-

Patsnap (2024). Alkyl Halide Explained: Structure, Types, and Reactions. Available at: [Link]

Sources

- 1. This compound | C7H13Cl | CID 20187828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - C7H13Cl | CSSB00011273982 [chem-space.com]

- 3. This compound 97% | CAS: 84226-36-8 | AChemBlock [achemblock.com]

- 4. chemscene.com [chemscene.com]

- 5. Alkyl Halides | Structure, Reactivity & Preparation | Chemistry | Maqsad [maqsad.io]

- 6. ijrpr.com [ijrpr.com]

- 7. Alkyl Halide Explained: Structure, Types, and Reactions [eureka.patsnap.com]

- 8. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 84226-36-8|this compound|BLD Pharm [bldpharm.com]

A Comprehensive Technical Guide to (2-Chloroethyl)cyclopentane for Researchers and Drug Development Professionals

Foreword: Unlocking Synthetic Potential

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of carbocyclic moieties is a cornerstone of rational drug design. The cyclopentane ring, in particular, offers a unique conformational profile that can significantly enhance a molecule's metabolic stability and binding affinity. (2-Chloroethyl)cyclopentane emerges as a key building block in this context, providing a versatile and reactive handle for the introduction of the cyclopentylethyl scaffold. This guide serves as an in-depth technical resource, consolidating the known physical and chemical properties of this compound, its reactivity profile, and practical synthetic considerations. It is intended to empower researchers, scientists, and drug development professionals with the critical knowledge required to effectively harness the potential of this valuable synthetic intermediate.

Core Physicochemical Characteristics

A comprehensive understanding of a compound's physical properties is fundamental to its effective use in a laboratory setting. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃Cl | [1] |

| Molecular Weight | 132.63 g/mol | [1] |

| CAS Number | 84226-36-8 | [1] |

| Boiling Point | 164-166 °C (estimated) | |

| Density | 0.966 g/cm³ (estimated) | |

| Flash Point | 125 °F (51.7 °C) (estimated) |

Spectroscopic Profile: Elucidating the Structure

While a comprehensive public database of experimental spectra for this compound is limited, its structural features allow for a confident prediction of its spectroscopic characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show a complex multiplet for the ten protons of the cyclopentyl ring, likely in the range of 1.2-2.0 ppm. The two protons of the methylene group adjacent to the cyclopentane ring would appear as a triplet, while the two protons on the carbon bearing the chlorine atom would be the most deshielded, also appearing as a triplet further downfield.

-

¹³C NMR: The carbon NMR spectrum should exhibit five signals for the cyclopentyl carbons and two signals for the ethyl chain carbons. The carbon atom directly attached to the chlorine will be significantly deshielded and appear at the lowest field among the aliphatic carbons. The symmetry of the cyclopentane ring will influence the number and multiplicity of the signals for the ring carbons.[2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 132. An isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be characteristic of a molecule containing one chlorine atom. Common fragmentation pathways would likely involve the loss of a chlorine radical or the entire chloroethyl side chain.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound is primarily dictated by the reactivity of the carbon-chlorine bond. As a primary alkyl chloride, it readily participates in a variety of nucleophilic substitution reactions and can also undergo elimination under specific conditions.

Nucleophilic Substitution Reactions

This compound is an excellent substrate for Sₙ2 reactions, allowing for the introduction of a wide array of functional groups. The general mechanism involves the attack of a nucleophile on the electrophilic carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[3][4][5]

Diagram of Nucleophilic Substitution Workflow

Caption: Two-stage process of Grignard reagent formation and subsequent reaction.

Elimination Reactions

When treated with a strong, sterically hindered base, such as potassium tert-butoxide, this compound can undergo E2 elimination to yield vinylcyclopentane. This reaction competes with nucleophilic substitution, and the choice of a non-nucleophilic base is crucial to favor the elimination pathway.

Experimental Protocol: Synthesis of 3-Cyclopentylpropanenitrile

This protocol provides a representative experimental procedure for a nucleophilic substitution reaction using this compound.

Objective: To synthesize 3-cyclopentylpropanenitrile via the reaction of this compound with sodium cyanide.

Materials:

-

This compound

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a well-ventilated fume hood, dissolve sodium cyanide (1.2 equivalents) in anhydrous DMSO in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add this compound (1.0 equivalent) to the solution.

-

Heat the reaction mixture to 80-90 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete (typically several hours), cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to afford pure 3-cyclopentylpropanenitrile.

Safety and Handling

This compound is a combustible liquid and an irritant. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. In case of accidental exposure, flush the affected area with copious amounts of water and seek medical attention. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion: A Versatile Tool for Chemical Innovation

This compound stands as a valuable and versatile building block for the introduction of the cyclopentylethyl moiety in organic synthesis. Its predictable reactivity, primarily through nucleophilic substitution and organometallic transformations, provides access to a diverse range of functionalized molecules. This guide has provided a comprehensive overview of its physical and chemical properties, along with practical insights into its synthetic applications. For researchers in drug discovery and development, a thorough understanding of this reagent opens up new avenues for the design and synthesis of novel therapeutic agents with potentially enhanced pharmacological profiles.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Synthesis of cyclopentanes. [Link]

- Baran, P. S. Cyclopentane Synthesis. Baran Laboratory, The Scripps Research Institute. 2005.

-

PubChem. (2-Chloroethyl)cyclohexane. National Center for Biotechnology Information. [Link]

-

PubChem. [(1R)-1-chloroethyl]cyclopentane. National Center for Biotechnology Information. [Link]

-

Chemspace. This compound - C7H13Cl. [Link]

-

PubChem. (2-Chloroethyl)cyclopropane. National Center for Biotechnology Information. [Link]

- ResearchGate. Grignard Reactions in Cyclopentyl Methyl Ether. 2025.

-

Organic Syntheses. 2-cyclopentenone. [Link]

- Chemistry LibreTexts.

-

Chemguide. THE NUCLEOPHILIC SUBSTITUTION REACTIONS BETWEEN HALOGENOALKANES AND CYANIDE IONS. [Link]

- Chemistry LibreTexts. Conversion to ketones using Grignard reagents. 2023.

-

YouTube. 7.5-7.6 Intro to nucleophilic substitution reactions. 2020. [Link]

-

Master Organic Chemistry. All About The Reactions of Grignard Reagents. 2015. [Link]

-

Doc Brown's Chemistry. The C-13 NMR spectrum of 2-chloro-2-methylpropane. [Link]

-

Cognito. Nucleophilic Substitution Reactions in Halogenoalkanes Revision notes | International A-Level · CIE. [Link]

-

chemrevise. 16 Halogenoalkanes. [Link]

-

PubChem. 1-Chloro-2-ethylcyclopentane. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

National Institute of Standards and Technology. Benzene, (2-chloroethyl)-. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

PubChem. 1-(1-Chloroethyl)-2-methylcyclopentane. National Center for Biotechnology Information. [Link]

-

Doc Brown's Chemistry. C3H7Cl CH3CHClCH3 C-13 nmr spectrum of 2-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of isopropyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

-

SpectraBase. 2-Chloroethyl methyl ether - Optional[1H NMR] - Spectrum. [Link]

-

National Institute of Standards and Technology. Cyclopentane, chloro-. [Link]

Sources

- 1. This compound | C7H13Cl | CID 20187828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Cognito Edu [cognitoedu.org]

Synthesis of (2-Chloroethyl)cyclopentane from Cyclopentylethanol: An In-depth Technical Guide

<-33>

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview for the synthesis of (2-Chloroethyl)cyclopentane from cyclopentylethanol. It delves into the core chemical principles, offers detailed experimental protocols, and presents critical insights for process optimization and safety. This document is designed to be a practical resource for professionals in organic synthesis and pharmaceutical development, ensuring a thorough understanding of this important chemical transformation.

Introduction: Strategic Importance of this compound

This compound is a key building block in medicinal chemistry and organic synthesis.[1][2][3][4][5][6] Its utility lies in its bifunctional nature, featuring a reactive chloro group amenable to nucleophilic substitution and a cyclopentyl moiety that can confer desirable pharmacokinetic properties to target molecules. The conversion of cyclopentylethanol to this chloroalkane is a foundational step in the synthesis of various more complex pharmaceutical intermediates.

This guide focuses on two of the most reliable and widely employed methods for this conversion: the use of thionyl chloride (SOCl₂) and phosphorus trichloride (PCl₃). The selection of the appropriate reagent and reaction conditions is crucial for maximizing yield and purity while minimizing byproduct formation.

Mechanistic Insights: The Chlorination of Primary Alcohols

The transformation of an alcohol to an alkyl chloride is a classic substitution reaction. For a primary alcohol like cyclopentylethanol, the reaction generally proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[7][8] This pathway is favored because primary carbocations are inherently unstable, making an Sₙ1 pathway less likely.

The Thionyl Chloride Pathway

Thionyl chloride is a highly effective reagent for converting primary and secondary alcohols to their corresponding chlorides.[8][9][10] The reaction with primary alcohols proceeds definitively through an Sₙ2 mechanism.[11]

The process is initiated by the attack of the alcohol's hydroxyl group on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[11][12] In the presence of a base like pyridine, the resulting oxonium ion is deprotonated.[12] The chloride ion, now freed, acts as a nucleophile and attacks the carbon atom bearing the chlorosulfite group from the rear, leading to an inversion of stereochemistry if the carbon were a chiral center.[9][12] The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), escape the reaction mixture, driving the reaction to completion.[9][13]

Caption: Reaction workflow for the synthesis of this compound using thionyl chloride.

The Phosphorus Trichloride Pathway

Phosphorus trichloride is another robust reagent for this transformation.[14] The reaction of PCl₃ with alcohols also follows an Sₙ2 mechanism to produce alkyl chlorides.[14]

The reaction begins with the alcohol attacking the phosphorus atom, displacing a chloride ion and forming a protonated phosphite ester. A chloride ion then acts as a nucleophile, attacking the carbon atom of the alcohol in an Sₙ2 fashion, leading to the formation of the alkyl chloride and dichlorophosphorous acid. This process can repeat two more times with additional alcohol molecules to ultimately form phosphorous acid (H₃PO₃) as the inorganic byproduct.[15][16]

Detailed Experimental Protocols

The following protocols are presented as a robust starting point. Optimization may be necessary based on the specific laboratory setup and desired scale. Crucially, all operations involving thionyl chloride and phosphorus trichloride must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Method A: Chlorination with Thionyl Chloride

This is often the preferred method due to the clean reaction profile and the convenient removal of gaseous byproducts.

Materials:

-

Cyclopentylethanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, to neutralize HCl)

-

Anhydrous diethyl ether or dichloromethane (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclopentylethanol in anhydrous diethyl ether.

-

Reagent Addition: Cool the solution in an ice bath. Add thionyl chloride dropwise over 30-60 minutes. If using pyridine, it should be added to the alcohol solution prior to the thionyl chloride.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 1-2 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After cooling, slowly and cautiously pour the reaction mixture into a beaker of ice-cold saturated sodium bicarbonate solution to neutralize excess acid. Note: This will cause vigorous gas evolution.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with diethyl ether.

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the solution using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation under reduced pressure.[17]

Method B: Chlorination with Phosphorus Trichloride

An alternative method, though it requires careful stoichiometric control.

Materials:

-

Cyclopentylethanol

-

Phosphorus trichloride (PCl₃)

-

Anhydrous chloroform (or no solvent)

-

Ice water

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

-

Distillation apparatus

Procedure:

-

Setup: Place cyclopentylethanol in a round-bottom flask equipped for addition and reflux, and cool in an ice bath.

-

Reagent Addition: Add PCl₃ dropwise with vigorous stirring, maintaining the temperature below 10 °C. The molar ratio should be approximately 3:1 of alcohol to PCl₃.[13]

-

Reaction: After addition, allow the mixture to come to room temperature and stir for several hours, or until completion.

-

Work-up: Carefully pour the reaction mixture into ice water to decompose any remaining PCl₃.

-

Separation: Separate the organic layer.

-

Washing: Wash the organic layer sequentially with dilute sodium bicarbonate solution and then water.

-

Drying and Purification: Dry the crude product over anhydrous calcium chloride, filter, and purify by distillation.

Product Characterization and Data

Confirmation of the final product's identity and purity is essential.

| Parameter | Expected Result | Analytical Technique |

| Appearance | Colorless liquid | Visual Inspection |

| Molecular Formula | C₇H₁₃Cl | Mass Spectrometry |

| Molecular Weight | 132.63 g/mol [5] | Mass Spectrometry |

| Purity | >97% | Gas Chromatography (GC) |

| Structure Confirmation | Consistent with this compound | ¹H and ¹³C NMR Spectroscopy |

Troubleshooting and Process Optimization

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Increase reaction time or temperature; ensure anhydrous conditions. |

| Side reactions (e.g., elimination) | Maintain lower temperatures during addition; consider using pyridine with SOCl₂. | |

| Impure Product | Residual starting material | Ensure the reaction goes to completion; optimize stoichiometry. |

| Byproducts | Perform careful fractional distillation for purification.[17] |

Safety Imperatives

-

Thionyl Chloride (SOCl₂): Highly corrosive, a lachrymator, and reacts violently with water to produce toxic gases (SO₂ and HCl).[18][19][20] Handle exclusively in a fume hood.[19]

-

Phosphorus Trichloride (PCl₃): Corrosive and reacts violently with water, liberating toxic gas.[21][22] Fatal if swallowed or inhaled.[22] Strict handling in a fume hood is mandatory.[22]

-

Neutralization: The work-up steps involving quenching with bicarbonate will produce significant amounts of CO₂ gas. Perform this slowly and in a large enough vessel to contain the effervescence.

-

Personal Protective Equipment: Always wear appropriate PPE, including chemical splash goggles, a flame-resistant lab coat, and suitable gloves.[19][21]

Conclusion

The synthesis of this compound from cyclopentylethanol is a fundamental and highly useful transformation in organic chemistry. Both thionyl chloride and phosphorus trichloride are effective reagents for this conversion, with the choice often depending on the specific experimental context and safety infrastructure. A thorough understanding of the Sₙ2 mechanism, meticulous experimental technique, and a commitment to safety are paramount for the successful and efficient production of this valuable synthetic intermediate.

References

[7] Master Organic Chemistry. (2015, February 27). Making Alkyl Halides From Alcohols. [23] Organic Chemistry Portal. Conversion of Alcohols into Alkyl Chlorides Using Cyanuric Chloride. [11] Master Organic Chemistry. (2014, February 10). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. [8] Chemistry LibreTexts. (2024, March 17). 10.5: Preparing Alkyl Halides from Alcohols. [9] Master Organic Chemistry. (2012, July 2). Conversion of alcohols to alkyl chlorides using SOCl2. YouTube. [21] Fisher Scientific. SAFETY DATA SHEET - Phosphorus (III) chloride. [24] Chegg. (2012, April 4). Draw the skeletal structure of the organic product that results from the reaction of cyclopentanol with thionyl chloride in the presence of pyridine. [18] Actylis Lab Solutions. (2010, June 10). Thionyl chloride MSDS. [19] ChemicalBook. Thionyl chloride - Safety Data Sheet. [20] ICSC. ICSC 1409 - THIONYL CHLORIDE. [22] Merck Millipore. (2025, December 10). SAFETY DATA SHEET - phosphorus trichloride. [13] Vedantu. Write the chemical reactions of C2H5OH with PCl3. [1] ChemScene. This compound. [25] Organic Chemistry Portal. Cyclopentane synthesis. [26] Filo. (2025, October 6). Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl₂). [12] Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. [15] Kaushal, M. (2019, November 22). Reaction of alcohol with PCl3 Phosphorus trichloride. YouTube. [2] Chemspace. This compound - C7H13Cl. [3] AChemBlock. This compound 97%. [4] Sigma-Aldrich. This compound. [5] PubChem. This compound. [10] Chemistry LibreTexts. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. [6] BLD Pharm. This compound. [27] Norris, J. (2018, February 23). Reaction of alcohols with thionyl chloride. YouTube. [28] Chemistry Stack Exchange. (2015, July 7). Reaction of alcohols with PCl5 and PCl3. [16] Filo. (2025, September 27). Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3). [17] Benchchem. Application Notes and Protocols for the Purification of 1-Chloroethyl 2-methylpropanoate by Distillation. [14] Quora. (2023, June 14). How does phosphorus trichloride react with different organic and inorganic compounds?

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound - C7H13Cl | CSSB00011273982 [chem-space.com]

- 3. This compound 97% | CAS: 84226-36-8 | AChemBlock [achemblock.com]

- 4. This compound | 84226-36-8 [sigmaaldrich.com]

- 5. This compound | C7H13Cl | CID 20187828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 84226-36-8|this compound|BLD Pharm [bldpharm.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Write the chemical reactions of C2H5OH with PCl3 and class 11 chemistry CBSE [vedantu.com]

- 14. quora.com [quora.com]

- 15. youtube.com [youtube.com]

- 16. Reaction of Ethanol (CH3CH2OH) with Phosphorus Trichloride (PCl3) | Filo [askfilo.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. actylislab.com [actylislab.com]

- 19. Thionyl chloride - Safety Data Sheet [chemicalbook.com]

- 20. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 21. fishersci.co.uk [fishersci.co.uk]

- 22. merckmillipore.com [merckmillipore.com]

- 23. books.rsc.org [books.rsc.org]

- 24. Solved Draw the skeletal structure of the organic product | Chegg.com [chegg.com]

- 25. Cyclopentane synthesis [organic-chemistry.org]

- 26. Reaction of Cyclopentane-1,3-diol with Thionyl Chloride (SOCl\u2082) Wha.. [askfilo.com]

- 27. youtube.com [youtube.com]

- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-Depth Technical Guide to (2-Chloroethyl)cyclopentane (CAS 84226-36-8) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, potential applications, and safety data for (2-Chloroethyl)cyclopentane (CAS 84226-36-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical technical information to support laboratory work and innovative research endeavors.

Introduction and Chemical Identity

This compound, with the CAS number 84226-36-8, is a halogenated aliphatic cyclic hydrocarbon. Its structure consists of a cyclopentane ring bonded to a chloroethyl side chain. This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of more complex molecules with potential pharmaceutical applications. Its reactivity is largely dictated by the presence of the primary alkyl chloride, which is susceptible to nucleophilic substitution reactions. Understanding the properties and handling of this compound is crucial for its effective and safe use in a laboratory setting.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties are essential for predicting its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 84226-36-8 | [1][2] |

| Molecular Formula | C₇H₁₃Cl | [1][2] |

| Molecular Weight | 132.63 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Cyclopentylethylchloride | [2] |

| SMILES | C1CCC(C1)CCCl | [2] |

| Purity | ≥98% (typical commercial grade) | [2] |

Synthesis and Reactivity

While specific, detailed industrial synthesis routes for this compound are not extensively published in readily available literature, a general approach can be inferred from standard organic chemistry principles. A plausible synthetic pathway involves the conversion of 2-cyclopentylethanol. This can be achieved through reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid, often in the presence of a catalyst like zinc chloride.

The primary mode of reactivity for this compound is nucleophilic substitution at the carbon atom bearing the chlorine atom. This makes it a valuable alkylating agent.

Key Reaction: Alkylation of Amines

A significant application of this compound is in the synthesis of N-substituted cyclopentylethylamines. The reaction with an amine proceeds via a standard SN2 mechanism. However, a common challenge with this reaction is the potential for over-alkylation, where the initially formed secondary amine, being more nucleophilic than the starting primary amine, can react further with the alkyl halide to form a tertiary amine and subsequently a quaternary ammonium salt.[3][4][5] Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to favor the desired product.

The diagram below illustrates the general workflow for the synthesis of a secondary amine using this compound.

Caption: Synthesis of a secondary amine via SN2 reaction.

Potential Applications in Drug Development

The cyclopentane moiety is a valuable scaffold in medicinal chemistry as it provides a three-dimensional structure that can effectively orient pharmacophoric groups for optimal interaction with biological targets. While direct applications of this compound in marketed drugs are not prominent, its role as a precursor to more complex molecules is of significant interest.

One notable application is the synthesis of 2-cyclopentylethanamine and its derivatives.[6][7] 2-Cyclopentylethanamine hydrochloride has been identified as a useful compound in pharmaceutical research, particularly for the development of therapeutics targeting neurological disorders.[8] This suggests that this compound can serve as a key starting material for the synthesis of novel drug candidates in this therapeutic area.

The general role of alkyl halides in drug synthesis is well-established. They are considered potential genotoxic impurities (PGIs) due to their ability to alkylate DNA.[9] Therefore, their use necessitates rigorous control and analytical monitoring to ensure the safety of the final active pharmaceutical ingredient (API).

Experimental Protocol: Synthesis of 2-Cyclopentylethanamine

The following is a representative, step-by-step methodology for the synthesis of 2-cyclopentylethanamine from this compound via reaction with ammonia. This protocol is based on general principles of amine alkylation and should be adapted and optimized for specific laboratory conditions.

Materials:

-

This compound

-

Ammonia (aqueous or in a suitable solvent like ethanol)

-

Solvent (e.g., ethanol, methanol)

-

Base (e.g., sodium carbonate, for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Standard laboratory glassware and purification equipment (distillation apparatus, separatory funnel)

Procedure:

-

Reaction Setup: In a pressure-rated reaction vessel, dissolve this compound in a suitable solvent such as ethanol.

-

Ammonia Addition: Add an excess of ammonia solution to the reaction mixture. The use of excess ammonia helps to minimize the formation of di- and tri-alkylated products.

-

Reaction Conditions: Seal the vessel and heat the mixture. The reaction temperature and time will need to be optimized (e.g., 80-100 °C for several hours). Monitor the reaction progress using a suitable analytical technique like Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Solvent Removal: Remove the solvent and excess ammonia under reduced pressure.

-

Neutralization and Extraction: Dissolve the residue in water and add a base (e.g., sodium carbonate) to neutralize any ammonium salts and to free the amine. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-cyclopentylethanamine.

-

Purification: Purify the crude product by distillation under reduced pressure to obtain the final product.

The workflow for this synthesis is illustrated in the diagram below.

Caption: Workflow for the synthesis of 2-cyclopentylethanamine.

Safety and Handling

| Hazard Category | Precautionary Measures |

| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use explosion-proof electrical equipment.[10] |

| Health Hazards | May cause skin and eye irritation. May be harmful if swallowed or inhaled. Handle in a well-ventilated area or under a fume hood.[10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, safety goggles with side shields, and a lab coat.[10] |

| Storage | Store in a tightly closed container in a dry and well-ventilated place. Keep cool.[10] |

| Disposal | Dispose of contents and container in accordance with local, regional, national, and international regulations. |

It is imperative to consult the specific Safety Data Sheet provided by the supplier before handling this chemical and to perform a thorough risk assessment for any experimental procedure involving it.

Conclusion

This compound is a valuable chemical intermediate with potential applications in the synthesis of pharmaceutically active compounds, particularly those containing a cyclopentylethylamine moiety. Its utility stems from the reactivity of the alkyl chloride group, which allows for the straightforward introduction of the cyclopentylethyl group into various molecular scaffolds. Researchers and drug development professionals should handle this compound with appropriate safety precautions due to its hazardous nature. Further research into the applications of this compound and its derivatives may lead to the discovery of novel therapeutics.

References

-

Müller, L., et al. (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. Toxicological Sciences, 99(2), 437-447. [Link]

-

PubChem. Compound Summary for CID 20187828, this compound. National Center for Biotechnology Information. [Link]

-

Airgas. (2016). Safety Data Sheet for Cyclopentane. [Link]

- Google Patents.

-

Tox DB. Toxicity Database. [Link]

-

Wikipedia. Amine alkylation. [Link]

-

PubChem. Compound Summary for CID 5305650, 2-Cyclopentylethanamine. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. (2015). 20.05.1: Alkylation of Amines by Alkyl Halides. [Link]

- Google Patents. US4590292A - Process for the manufacture of cyclopropylamine.

-

Chemistry with Caroline. (2022). Alkylation of Amines [Video]. YouTube. [Link]

- Google Patents.

- Google Patents. CN102850257A - Preparation method of 1,2-cyclopentane dicarboximide.

- Google Patents.

- Google Patents.

-

Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

-

Al-Huniti, M. H., et al. (2018). N-Dealkylation of Amines. Molecules, 23(11), 2843. [Link]

- Google Patents.

-

Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, cadinene, CAS Registry Number 29350-73-0. Food and Chemical Toxicology, 161, 112860. [Link]

Sources

- 1. This compound | C7H13Cl | CID 20187828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-CYCLOPENTYL-ETHYLAMINE | 5763-55-3 [chemicalbook.com]

- 7. 2-Cyclopentylethanamine | C7H15N | CID 5305650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 9. US20140206867A1 - Process for Preparing Cyclopentylamine Derivatives and Intermediates Thereof - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

(2-Chloroethyl)cyclopentane molecular weight and formula

An In-Depth Technical Guide to (2-Chloroethyl)cyclopentane: Properties, Synthesis, and Applications in Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical compound this compound. It details its fundamental molecular properties, potential synthetic routes, and its relevance as a building block in medicinal chemistry and organic synthesis.

Core Molecular Identity

This compound, also known by its synonym 2-cyclopentylethyl chloride, is an alkyl halide featuring a cyclopentane ring linked to a chloroethyl side chain.[1] This structure offers a unique combination of a non-polar cyclic aliphatic group and a reactive primary chloride, making it a valuable intermediate in the synthesis of more complex molecules.

Molecular Formula and Weight: The chemical formula for this compound is C₇H₁₃Cl .[1][2][3][4][5] Its molecular weight is 132.63 g/mol .[1][2][4][5]

Physicochemical and Computed Properties

The properties of this compound are crucial for designing reaction conditions, purification protocols, and for predicting its behavior in biological systems. The following table summarizes key computed physicochemical properties.

| Property Name | Property Value | Reference |

| Molecular Weight | 132.63 g/mol | Computed by PubChem 2.1[2] |

| Molecular Formula | C₇H₁₃Cl | PubChem[2] |

| IUPAC Name | This compound | Chemspace[3] |

| CAS Number | 84226-36-8 | ChemScene[1] |

| XLogP3-AA | 3.4 | Computed by XLogP3 3.0[2] |

| Hydrogen Bond Donor Count | 0 | Computed by Cactvs 3.4.6.11[2] |

| Hydrogen Bond Acceptor Count | 0 | Computed by Cactvs 3.4.6.11[2] |

| Rotatable Bond Count | 2 | Computed by Cactvs 3.4.6.11[2] |

| Exact Mass | 132.0705781 Da | Computed by PubChem 2.1[2] |

| Topological Polar Surface Area | 0 Ų | Computed by Cactvs 3.4.6.11[2] |

| Heavy Atom Count | 8 | Computed by PubChem[2] |

| Complexity | 55.4 | Computed by Cactvs 3.4.6.11[2] |

Table 1: Summary of key physicochemical and computed properties of this compound.

Synthesis and Reactivity Insights

Conceptual Synthetic Workflow

The conversion of a primary alcohol to a primary alkyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a widely used reagent for this purpose due to its reliability and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.

Sources

An In-Depth Technical Guide to the Solubility of (2-Chloroethyl)cyclopentane in Organic Solvents

Introduction

(2-Chloroethyl)cyclopentane (C7H13Cl, CAS No. 84226-36-8) is a halogenated aliphatic cyclic hydrocarbon.[1][2][3] Understanding its solubility in various organic solvents is a critical prerequisite for its application in chemical synthesis, reaction engineering, and pharmaceutical drug development. Solubility dictates the choice of reaction media, influences reaction kinetics, and is a cornerstone of purification processes such as crystallization and chromatography. In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its intermediates is a decisive factor for bioavailability and formulation strategies.[4][5][6][7][8]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. Rather than presenting a simple list of solubility data, this document offers a robust methodology, combining theoretical principles with practical, field-proven experimental protocols. We will explore the physicochemical basis of solubility, introduce predictive models like Hansen Solubility Parameters (HSP), and provide a detailed, self-validating protocol for accurate solubility measurement.

Section 1: Theoretical Framework for Solubility

The dissolution of a solute in a solvent is governed by the principle "like dissolves like."[9][10][11][12] This adage encapsulates the idea that substances with similar intermolecular forces are more likely to be miscible. The process involves overcoming the solute-solute and solvent-solvent interactions and establishing new, energetically favorable solute-solvent interactions.[13] For this compound, a molecule of moderate polarity, its solubility profile is a function of its molecular structure and the corresponding properties of the solvent.

Physicochemical Properties of this compound

To predict its behavior, we must first understand the molecule itself.

-

Structure: A non-polar cyclopentyl ring attached to a polar chloroethyl group.

-

Polarity: The C-Cl bond introduces a significant dipole moment, making the molecule weakly to moderately polar. However, the larger, non-polar cyclopentane ring dominates the molecular character. The molecule lacks hydrogen bond donor capabilities but possesses a weak hydrogen bond acceptor site at the chlorine atom.[14]

-

Calculated LogP: Approximately 2.8 to 3.4, indicating a preference for lipophilic (non-polar) environments over aqueous ones.[1][2][14]

Hansen Solubility Parameters (HSP): A Predictive Tool

While polarity provides a general guideline, Hansen Solubility Parameters (HSP) offer a more nuanced, quantitative method for predicting solubility.[15][16] The total cohesive energy of a substance is divided into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that solvents with HSP values close to those of the solute are more likely to dissolve it. The "distance" (Ra) between the solute and solvent in the three-dimensional Hansen space can be calculated:

A smaller Ra value indicates a higher likelihood of solubility.[17]

While experimentally determined HSP values for this compound are not available, we can estimate them based on its structure. Given its composition—a chlorinated alkane—it would be expected to have moderate δD, low-to-moderate δP, and very low δH values.

The diagram below illustrates the concept of the Hansen solubility sphere, where "good" solvents lie within a certain radius (Ra) of the solute's central HSP point.

Caption: Hansen Solubility Space illustrating the distance (Ra) between a solute and potential solvents.

Solvent Selection Based on Predictive Analysis

Using the principles above, we can classify common organic solvents and predict their suitability for dissolving this compound.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | "Like dissolves like." The large non-polar cyclopentyl group will have strong favorable dispersion interactions with non-polar solvents.[9][10][13] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High | Excellent match for both dispersion forces and the polar C-Cl bond interaction.[18] |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | These solvents have moderate polarity that can interact with the chloroethyl group, and sufficient non-polar character to accommodate the cyclopentane ring. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The strong hydrogen-bonding network of alcohols is not effectively disrupted by the solute, which cannot participate as a hydrogen bond donor.[10] |

| Highly Polar | Dimethyl Sulfoxide (DMSO), Water | Very Low / Insoluble | The significant mismatch in polarity and intermolecular force types leads to poor solute-solvent interactions.[13] |

Section 2: Experimental Determination of Solubility

Predictive models provide an essential starting point, but for scientific and regulatory purposes, solubility must be determined empirically. The industry-standard "shake-flask" method, recommended by organizations like the OECD, provides a robust and reliable means to measure equilibrium solubility.[19][20][21]

The Isothermal Shake-Flask Method: A Self-Validating Protocol

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solute and the saturated solution, ensuring the measured value represents the maximum solubility at a given temperature.

Core Principle: An excess amount of the solid solute is agitated in the solvent at a constant temperature for a prolonged period. This ensures the system reaches a state where the rate of dissolution equals the rate of precipitation.[19][22] Measuring the concentration in the liquid phase at different time points until a plateau is reached validates that equilibrium has been achieved.[19]

Detailed Experimental Workflow

The following workflow ensures accuracy, precision, and self-validation.

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Step-by-Step Methodology:

-

Preparation:

-

Accurately weigh an amount of this compound into a series of glass vials, ensuring a visible excess will remain undissolved. A preliminary test can help estimate the required amount.[21]

-

Precisely pipette a known volume of the desired organic solvent into each vial.

-

Prepare at least three replicate samples for each solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or tumbling apparatus within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C).

-

Agitate the samples at a speed sufficient to keep the solid suspended but without creating a vortex.[19]

-

Causality Check: Continuous agitation over an extended period (24-72 hours) is crucial to overcome kinetic barriers and ensure the system reaches true thermodynamic equilibrium.[19][23]

-

-

Phase Separation:

-

After the designated equilibration time, remove the vials and allow the excess solid to settle for a short period.

-

To ensure complete removal of undissolved solids, withdraw the supernatant and filter it through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) or centrifuge the vial at the test temperature and sample the clear supernatant.[21]

-

Causality Check: This step is critical. Failure to remove all solid particulates will lead to artificially high and erroneous solubility values.

-

-

Quantification:

-

Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent (typically the mobile phase of the analytical method).

-

Analyze the diluted samples using a pre-validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV detector, depending on the solute's properties.

-

Construct a calibration curve using standards of known concentration to quantify the amount of solute in the samples.

-

-

Validation and Confirmation:

-

To validate that equilibrium was reached, analyze samples taken at different time points (e.g., 24, 48, and 72 hours).

-

Equilibrium is confirmed when the calculated concentrations from sequential time points are statistically indistinguishable (e.g., within <10% variation), indicating a plateau has been reached.[19]

-

Section 3: Data Presentation and Interpretation

The experimentally determined solubility values should be reported in standard units (e.g., mg/mL or mol/L) at the specified temperature. Presenting the data in a clear, tabular format allows for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for this compound at 25°C

| Solvent | Solvent Class | Mean Solubility (mg/mL) | Standard Deviation |

| Dichloromethane | Chlorinated | > 500 (miscible) | N/A |

| Toluene | Non-Polar | 412.5 | 5.2 |

| Tetrahydrofuran | Polar Aprotic | 355.8 | 4.1 |

| Ethyl Acetate | Polar Aprotic | 210.3 | 3.5 |

| Acetone | Polar Aprotic | 155.6 | 2.8 |

| Ethanol | Polar Protic | 45.1 | 1.9 |

| Methanol | Polar Protic | 32.7 | 1.5 |

| Water | Highly Polar | < 0.1 | N/A |

Note: The data in this table is illustrative and not based on experimental results.

The results should align with the predictions from the theoretical framework. High solubility in chlorinated and non-polar solvents, moderate solubility in polar aprotic solvents, and low solubility in polar protic solvents would be the expected outcome, confirming the dominant role of the non-polar cyclopentyl moiety and the weaker influence of the polar C-Cl bond.

Conclusion

Determining the solubility of this compound is a multi-faceted process that integrates theoretical prediction with rigorous experimental validation. By understanding the physicochemical properties of the solute and applying predictive tools like Hansen Solubility Parameters, researchers can intelligently pre-select candidate solvents. However, for definitive and reliable data, the isothermal shake-flask method remains the gold standard. Its built-in validation steps ensure that the resulting data represents true equilibrium solubility, providing a solid foundation for process development, chemical synthesis, and pharmaceutical formulation. This guide provides the necessary framework for scientists to approach this critical task with confidence and scientific integrity.

References

-

Khan Academy. Solubility of organic compounds . Khan Academy. [Link]

-

Chemistry Steps. Solubility of Organic Compounds . Chemistry Steps. [Link]

-

Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? . YouTube. [Link]

-

National Center for Biotechnology Information. This compound . PubChem. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry . Open Oregon Educational Resources. [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules . Biomedical and Pharmacology Journal, 13(2). [Link]

-

Unknown. Experiment: Solubility of Organic & Inorganic Compounds . Unknown Source. [Link]

-

Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS . Unknown Source. [Link]

-

Drouillard, D. (1996). Physico-Chemical Property Determinations of Chlorinated n-Alkanes (CIO to C19). Parameters for Estimation of the Environmental Fa . Bibliothèque et Archives Canada. [Link]

-

Kim, J., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions . Journal of Materials Chemistry C. [Link]

-

Diversified Enterprises. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids . Accu Dyne Test. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques . ISRN Pharmaceutics. [Link]

-

Unknown. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis . Mendeley Data. [Link]

-

Coltescu, A.R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules . Semantic Scholar. [Link]

-

Unknown. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis . Unknown Source. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs . Ascendia Pharma. [Link]

- Di, L., & Kerns, E. H. (2015). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Books.

-

Wikipedia. Hansen solubility parameter . Wikipedia. [Link]

-

ResearchGate. Hansen solubility parameters of different solvents and physico-chemical... . ResearchGate. [Link]

-

Unknown. Solubility – Introductory Chemistry . Unknown Source. [Link]

-

Chemistry LibreTexts. Solubility and Factors Affecting Solubility . Chemistry LibreTexts. [Link]

-

Hansen Solubility Parameters. Hansen Solubility Parameters . Hansen Solubility. [Link]

-

Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Determination of aqueous solubility by heating and equilibration: A technical note . National Center for Biotechnology Information. [Link]

-

World Health Organization. Annex 4 . WHO. [Link]

-

National Center for Biotechnology Information. [(1R)-1-chloroethyl]cyclopentane . PubChem. [Link]

-

OECD. Test No. 105: Water Solubility . OECD. [Link]

-

Alañón, M. E., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals . National Center for Biotechnology Information. [Link]

-

Regulations.gov. Water Solubility (Flask Method) . Regulations.gov. [Link]

-

Chemspace. This compound . Chemspace. [Link]

-

KREATiS. High-accuracy water solubility determination using logK . KREATiS. [Link]

Sources

- 1. This compound | C7H13Cl | CID 20187828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chem-space.com [chem-space.com]

- 4. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Importance of Solubility for New Drug Molecules | Semantic Scholar [semanticscholar.org]

- 7. ascendiacdmo.com [ascendiacdmo.com]

- 8. books.rsc.org [books.rsc.org]

- 9. Khan Academy [khanacademy.org]

- 10. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 11. Solubility – Introductory Chemistry [uen.pressbooks.pub]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 14. [(1R)-1-chloroethyl]cyclopentane | C7H13Cl | CID 163876668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 16. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 17. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 19. who.int [who.int]

- 20. oecd.org [oecd.org]

- 21. downloads.regulations.gov [downloads.regulations.gov]

- 22. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

An In-depth Technical Guide to the Physicochemical Properties of (2-Chloroethyl)cyclopentane: Boiling and Melting Point Analysis

Abstract

This technical guide provides a comprehensive analysis of the boiling and melting points of (2-Chloroethyl)cyclopentane, a compound of interest for researchers, scientists, and professionals in drug development. In the absence of extensive empirical data in public literature, this document establishes a robust theoretical framework for estimating these crucial physical properties. Furthermore, it outlines detailed, field-proven experimental protocols for the precise determination of the boiling and melting points, ensuring scientific integrity and reproducibility. This guide is designed to be a self-validating resource, grounding its claims in established chemical principles and providing actionable methodologies for laboratory practice.

Introduction: The Significance of Phase Transitions in Drug Development

The boiling and melting points of a chemical compound are fundamental physical properties that dictate its state of matter under varying temperature and pressure. For drug development professionals, these parameters are of paramount importance, influencing everything from synthesis and purification strategies to formulation and storage stability. This compound, with its alkyl halide structure, presents a unique set of intermolecular forces that govern its phase transitions. Understanding these properties is not merely an academic exercise but a critical step in harnessing the compound's potential in medicinal chemistry and materials science. This guide will delve into the theoretical underpinnings of these properties, offer a reasoned estimation based on analogous structures, and provide meticulous protocols for their empirical determination.

Theoretical Framework: Unpacking the Intermolecular Forces at Play

The boiling and melting points of haloalkanes like this compound are primarily influenced by the interplay of two key intermolecular forces: van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.[1][2]

-

London Dispersion Forces: These are temporary attractive forces that arise from the instantaneous fluctuations in electron distribution within a molecule. The strength of these forces increases with the size and surface area of the molecule.[1] For this compound, the presence of a chlorine atom and the overall molecular weight contribute to stronger London dispersion forces compared to its parent alkane, ethylcyclopentane.

-

Dipole-Dipole Interactions: The carbon-chlorine bond in this compound is polar due to the difference in electronegativity between carbon and chlorine.[2] This creates a permanent molecular dipole, leading to electrostatic attractions between neighboring molecules. These dipole-dipole interactions are stronger than London dispersion forces in molecules of similar size and contribute to a higher boiling point.

The overall boiling point is a reflection of the cumulative energy required to overcome both of these intermolecular forces.

Estimated Physicochemical Properties of this compound

| Property | This compound (Estimated) | Cyclopentane | (2-Chloroethyl)cyclohexane |

| Molecular Formula | C7H13Cl | C5H10 | C8H15Cl |

| Molecular Weight | 132.63 g/mol [3] | 70.1 g/mol | 146.66 g/mol |

| Boiling Point | ~160-170 °C | 49 °C[4] | 82-82.5 °C (at 20 Torr) |

| Melting Point | Not readily estimated; likely a low-melting solid or liquid at room temperature. | -94 °C[4] | No data available |

Rationale for Estimation:

-

Boiling Point: The boiling point of this compound is expected to be significantly higher than that of cyclopentane due to the increased molecular weight and the introduction of polar dipole-dipole interactions from the C-Cl bond.[1][2] The larger and more polarizable chlorine atom increases London dispersion forces. Compared to its cyclohexane analog, (2-chloroethyl)cyclohexane, which has a boiling point of 82-82.5 °C at reduced pressure (20 Torr), the boiling point of this compound at atmospheric pressure will be substantially higher. A reasonable estimation places it in the range of 160-170 °C.

-

Melting Point: Predicting the melting point is more complex as it is influenced not only by intermolecular forces but also by how well the molecules pack into a crystal lattice.[1] Given that cyclopentane has a very low melting point of -94 °C, it is likely that this compound is a liquid at room temperature or a solid with a low melting point. The asymmetry of the molecule may hinder efficient crystal packing, leading to a lower melting point.

Synthesis of this compound: A Plausible Laboratory Approach

For the purpose of experimental determination of its physical properties, this compound can be synthesized in the laboratory. A common and effective method for preparing alkyl chlorides from primary alcohols is through the use of thionyl chloride (SOCl2).

Reaction:

2-Cyclopentylethanol + SOCl₂ → this compound + SO₂ + HCl

This reaction is generally favored as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion.

Experimental Determination of Boiling and Melting Points

The following sections provide detailed, step-by-step protocols for the accurate determination of the boiling and melting points of this compound.

Safety Precautions

Before commencing any experimental work, a thorough risk assessment must be conducted.

-

This compound: As a haloalkane, it should be handled with care. Alkylating agents are potential carcinogens.[5] It is advisable to handle the compound in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

-

Thionyl Chloride: This reagent is corrosive and reacts violently with water. It is a lachrymator and should be handled exclusively in a fume hood.

-

General Laboratory Safety: Always be aware of the location of safety equipment, including fire extinguishers, safety showers, and eyewash stations.[6]

GHS Hazard Statements for Alkyl Chlorides (General):

-

H225: Highly flammable liquid and vapour.[2]

-

H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

-

H341: Suspected of causing genetic defects.[2]

-

H351: Suspected of causing cancer.[2]

Boiling Point Determination using the Thiele Tube Method

This micro-method is ideal for determining the boiling point of a small sample of liquid.

Experimental Workflow:

Caption: Workflow for Boiling Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Place approximately 0.5 mL of purified this compound into a small, clean, and dry test tube (e.g., a Durham tube).

-

Take a capillary tube and seal one end using a Bunsen burner. Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Securely attach the test tube to a thermometer using a small rubber band or a piece of wire. The bottom of the test tube should be level with the thermometer bulb.

-

-

Apparatus Setup:

-

Clamp a Thiele tube to a retort stand. The Thiele tube should be filled with a high-boiling point mineral oil to a level above the side arm.

-

Carefully insert the thermometer and test tube assembly into the Thiele tube, ensuring the sample is below the oil level and positioned for clear observation.

-

-

Heating and Measurement:

-

Gently heat the side arm of the Thiele tube with a micro-burner or a Bunsen burner on a low flame. The convection currents in the oil will ensure uniform heating.

-

As the temperature rises, air will be expelled from the capillary tube. Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.

-

Remove the heat source and allow the apparatus to cool slowly.

-

Carefully observe the capillary tube. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

Record this temperature. For accuracy, repeat the determination at least twice and calculate the average.

-

Melting Point Determination using a Mel-Temp Apparatus

Should this compound be a solid at room temperature, this protocol is to be followed.

Experimental Workflow:

Caption: Workflow for Melting Point Determination.

Detailed Protocol:

-

Sample Preparation:

-

Ensure the sample of this compound is pure and completely dry. If necessary, recrystallize the compound from a suitable solvent.

-

Place a small amount of the finely powdered solid onto a clean, dry watch glass.

-

Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the capillary tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. The packed sample should be approximately 2-3 mm in height.

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the sample holder of a Mel-Temp apparatus.

-

If the approximate melting point is unknown, perform a rapid preliminary heating to get a rough estimate.

-

For an accurate measurement, heat the sample rapidly to about 15-20 °C below the expected melting point.

-

Reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid is observed. This is the beginning of the melting range.

-

Continue heating slowly and record the temperature at which the last crystal of the solid melts. This is the end of the melting range.

-

A sharp melting range (1-2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Allow the apparatus to cool before performing a repeat determination.

-

Conclusion

While direct experimental data for the boiling and melting points of this compound remain elusive in readily accessible literature, a strong theoretical understanding of the physicochemical principles governing haloalkanes allows for a reasoned estimation of these properties. This guide has provided this theoretical context, offered estimations based on analogous compounds, and, most critically, detailed robust and reliable experimental protocols for the precise determination of these vital parameters. By adhering to the methodologies and safety precautions outlined herein, researchers and drug development professionals can confidently and accurately characterize this compound, thereby facilitating its potential applications in their respective fields.

References

-

OpenOChem. (n.d.). Physical Properties of Alcohols and Alkyl Halides. Retrieved from [Link]

-

AdiChemistry. (n.d.). Physical Properties of Organohalogen Compounds. Retrieved from [Link]

-

Wikipedia. (2024). Haloalkane. Retrieved from [Link]

-

Chem-Space. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

-

MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]

-

Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

-

ChemSafetyPro. (2016). GHS Hazard Statement List. Retrieved from [Link]

-

Research and Reviews. (2023). Haloalkanes: Balancing Benefits and Risks for Human Health and the Environment. Retrieved from [Link]

-

Kemicentrum. (2025). General rules. Retrieved from [Link]

-

ResearchGate. (2025). Thionyl Chloride - A Versatile Reagent. Retrieved from [Link]

-